2-Amino-5-pyrrolidinobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

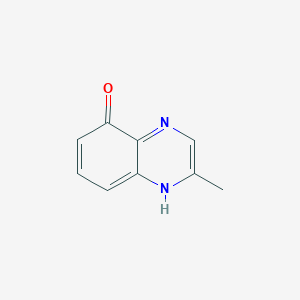

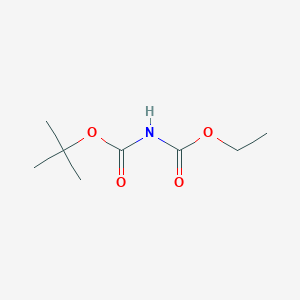

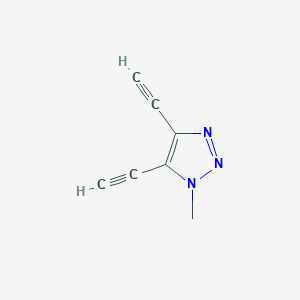

2-Amino-5-pyrrolidinobenzoic Acid (CAS# 159526-21-3) is a useful research chemical . It has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 .

Molecular Structure Analysis

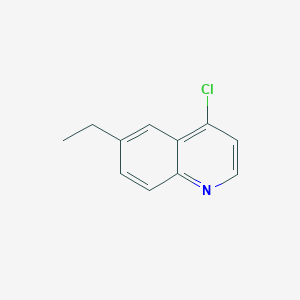

The molecular structure of 2-Amino-5-pyrrolidinobenzoic acid includes a pyrrolidine ring attached to a benzoic acid group . The canonical SMILES representation is C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O .

Chemical Reactions Analysis

Amino acids, including 2-Amino-5-pyrrolidinobenzoic acid, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water .

Physical And Chemical Properties Analysis

2-Amino-5-pyrrolidinobenzoic acid has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . It is likely soluble in water and insoluble in organic solvents, similar to other amino acids .

Applications De Recherche Scientifique

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . 2-Amino-5-pyrrolidinobenzoic acid could potentially be used in the synthesis of these compounds.

- Method : Numerous methods for the synthesis of pyrimidines are described . The specific method would depend on the desired pyrimidine derivative.

- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

-

Synthesis and Crystal Growth of Organic Single Crystals

- Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-5-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJWGTVWILAIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-pyrrolidinobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)